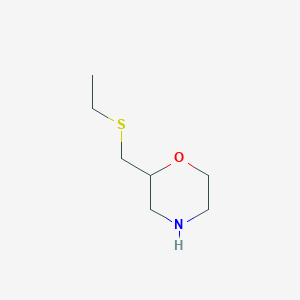
2-((Ethylthio)methyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Ethylthio)methyl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with an ethylthio group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethylthio)methyl)morpholine typically involves the reaction of morpholine with ethylthiomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the carbon atom of the ethylthiomethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
2-((Ethylthio)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the ethylthio group, resulting in the formation of morpholine.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
2-((Ethylthio)methyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((Ethylthio)methyl)morpholine involves its interaction with specific molecular targets. The ethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, which lacks the ethylthio group.
2-Methylmorpholine: A similar compound with a methyl group instead of an ethylthio group.
2-(Methylthio)methylmorpholine: A compound with a methylthio group instead of an ethylthio group.
Uniqueness
2-((Ethylthio)methyl)morpholine is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C7H15NOS |
|---|---|
分子量 |
161.27 g/mol |
IUPAC名 |
2-(ethylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C7H15NOS/c1-2-10-6-7-5-8-3-4-9-7/h7-8H,2-6H2,1H3 |
InChIキー |
SHNKYPJKDJUUMH-UHFFFAOYSA-N |
正規SMILES |
CCSCC1CNCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


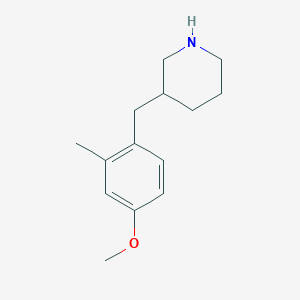
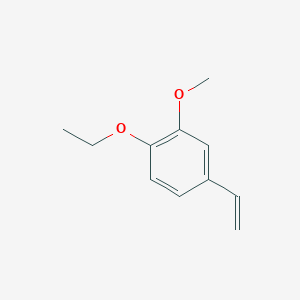
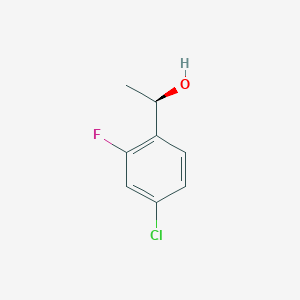
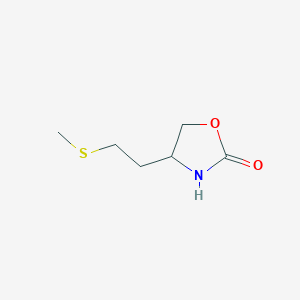
![tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B13607026.png)
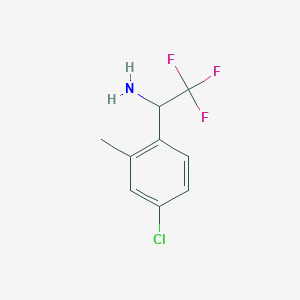
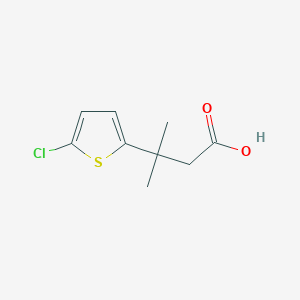
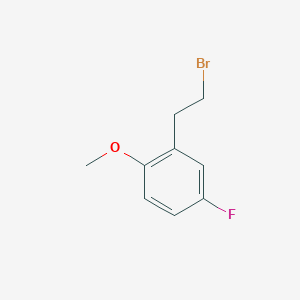
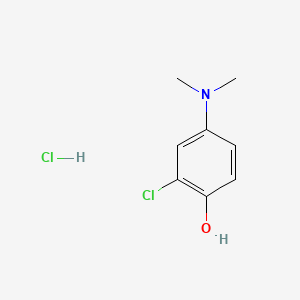
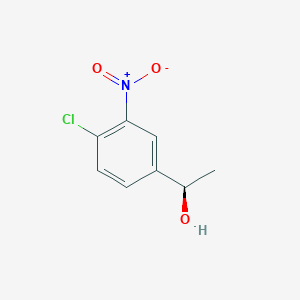
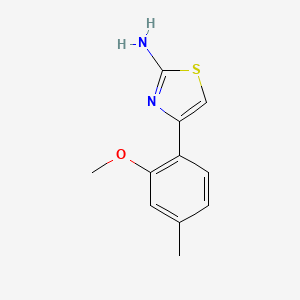
![O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine](/img/structure/B13607056.png)


